molecular formula C9H14BrCl2N3 B2987886 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 2126161-96-2

5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B2987886
CAS No.: 2126161-96-2
M. Wt: 315.04
InChI Key: KJHYVKVNFUARNE-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H12BrN32ClH It is a pyrimidine derivative that contains a bromine atom at the 5-position and a piperidin-3-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the following steps:

    Piperidinylation: The attachment of a piperidin-3-yl group at the 2-position of the pyrimidine ring.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to facilitate the desired transformations. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. Piperidinylation can be carried out using piperidine and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The piperidin-3-yl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: A similar compound with a piperazin-1-yl group instead of a piperidin-3-yl group.

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: A related compound with a pyrrolo[2,3-b]pyridine structure.

    5-Bromopyridine-3-boronic acid: A compound with a boronic acid group at the 3-position of the pyridine ring.

Uniqueness

5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and a piperidin-3-yl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-2-piperidin-3-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.2ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;;/h5-7,11H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHYVKVNFUARNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=N2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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